![molecular formula C28H20N2O3 B6489790 3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide CAS No. 887887-48-1](/img/structure/B6489790.png)

3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

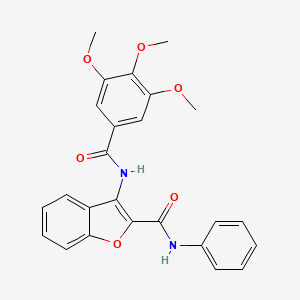

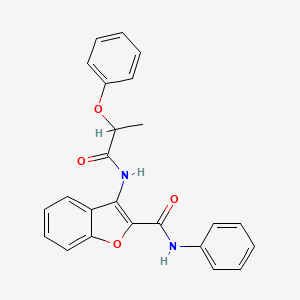

Description

The compound is a complex organic molecule that likely contains a biphenyl moiety (two connected phenyl rings) and a benzofuran moiety (a fused benzene and furan ring). The “-amido” suggests the presence of an amide functional group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through methods like Suzuki coupling .Scientific Research Applications

3-BPBFC has been studied for its potential applications in scientific research, particularly in the area of drug discovery. It has been shown to interact with a variety of biological targets, including protein kinases and G-protein coupled receptors. This makes 3-BPBFC a promising tool for the development of new drugs and therapies. Additionally, 3-BPBFC has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

Mechanism of Action

Target of Action

The primary target of 3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy . The PD-1/PD-L1 axis is a key player in the immune evasion of cancer cells .

Mode of Action

The compound interacts with its targets by blocking the PD-1/PD-L1 interaction . This blocking activity prevents PD-1 from binding to PD-L1 . The compound’s mode of action is similar to that of macrocyclic peptide inhibitors of PD-L1, which bind to PD-L1 within its large PD-1-binding surface and prevent PD-1 from binding to PD-L1 .

Biochemical Pathways

The compound affects the biochemical pathways related to the degradation of polychlorinated biphenyls (PCBs). Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

It is known that biphenyl derivatives, which are small-molecule inhibitors of pd-1/pd-l1, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cells and the potential recovery of a significant subset of cancer patients . This can lead to the durable regression and even cure in a subset of hard-to-treat cancers .

Advantages and Limitations for Lab Experiments

3-BPBFC is a relatively new compound and as such, there are still some limitations to its use in laboratory experiments. Specifically, due to its low solubility in water, it is difficult to use 3-BPBFC in standard aqueous-based assays. Additionally, 3-BPBFC is not very stable and can degrade over time if not stored properly. However, 3-BPBFC does have some advantages for laboratory experiments. It is relatively easy to synthesize, and it has been shown to interact with a variety of biological targets.

Future Directions

There are a number of potential future directions for the study of 3-BPBFC. One potential direction is to further investigate its interaction with biological targets, including protein kinases and G-protein coupled receptors. Additionally, further studies could be conducted to determine the efficacy of 3-BPBFC in modulating the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, further research could be conducted to explore the potential of 3-BPBFC as a therapeutic agent or drug candidate. Finally, further research could be conducted to explore the potential of 3-BPBFC as a tool for drug discovery and development.

Synthesis Methods

3-BPBFC can be synthesized through a multi-step process that involves the condensation of 4-amino-1,1'-biphenyl-3-carboxylic acid and N-phenylbenzofuran-2-carboxamide. The reaction is conducted in the presence of anhydrous sodium acetate and acetic anhydride. This reaction yields the desired product in a yield of 80-90%.

Safety and Hazards

Properties

IUPAC Name |

N-phenyl-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O3/c31-27(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-25-23-13-7-8-14-24(23)33-26(25)28(32)29-22-11-5-2-6-12-22/h1-18H,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIQUZUUYAQHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6489708.png)

![N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489714.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489717.png)

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6489722.png)

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B6489725.png)

![N-(1,3-benzothiazol-2-yl)-2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489742.png)

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6489745.png)

![5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489746.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489761.png)

![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)

![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)

![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)